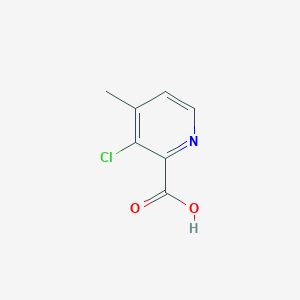
3-Chloro-4-methylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methylpicolinic acid: is a chemical compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a methyl group at the fourth position on the pyridine ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylpicolinic acid typically involves the chlorination of 4-methylpicolinic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is purified through crystallization or chromatography techniques to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-methylpicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic medium.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-4-methylpicolinic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its structural similarity to naturally occurring pyridine derivatives .
Medicine: this compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and antimicrobial agent .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity makes it valuable for the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 3-Chloro-4-methylpicolinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, it can interact with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
4-Methylpicolinic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloropicolinic acid: Lacks the methyl group, affecting its chemical properties and uses.
Picolinic acid: The parent compound without any substituents, used in various biological and chemical studies.
Uniqueness: 3-Chloro-4-methylpicolinic acid is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for specific interactions with molecular targets, making it valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C7H6ClNO2 |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
3-chloro-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11) |
InChI-Schlüssel |
DDRUIOHJHWPOII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


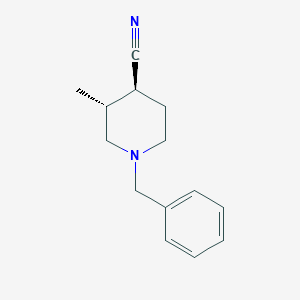


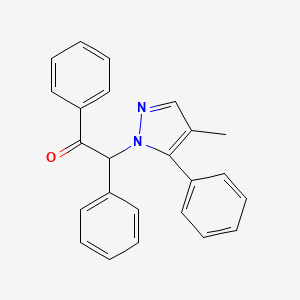
![4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol]](/img/structure/B14022597.png)
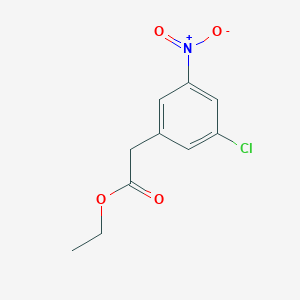
![[(2S,8S)-2-fluoro-5-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14022612.png)
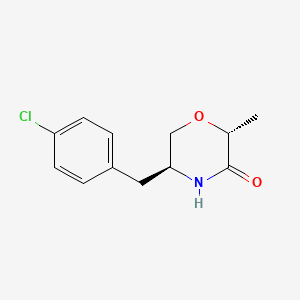
![N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022616.png)
![Imidazo[1,2-A]pyrazin-3-ylboronic acid](/img/structure/B14022617.png)
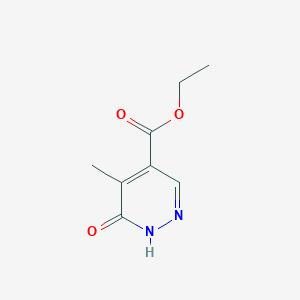
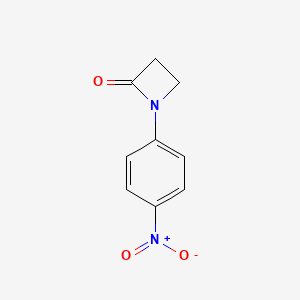
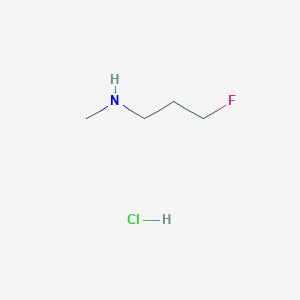
![Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate](/img/structure/B14022633.png)
